2-(8-methyl-4-oxo-1H-quinazolin-2-yl)acetonitrile
Description
2-(8-methyl-4-oxo-1H-quinazolin-2-yl)acetonitrile is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(8-methyl-4-oxo-1H-quinazolin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWJCQFQKCWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N=C(N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)N=C(N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methyl-4-oxo-1H-quinazolin-2-yl)acetonitrile typically involves the reaction of anthranilic acid derivatives with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in acetic acid to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(8-methyl-4-oxo-1H-quinazolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines with different functional groups .
Scientific Research Applications
2-(8-methyl-4-oxo-1H-quinazolin-2-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: This compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(8-methyl-4-oxo-1H-quinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the acetonitrile group.
4-oxo-quinazoline: A derivative with a similar core structure but different substituents.
2-methylquinazoline: Another derivative with a methyl group at the 2-position.
Uniqueness
2-(8-methyl-4-oxo-1H-quinazolin-2-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for further chemical modifications, making it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
